molecular formula C8H20N2 B2614833 (2-Amino-2-methylpropyl)(methyl)propylamine CAS No. 1250212-75-9

(2-Amino-2-methylpropyl)(methyl)propylamine

Cat. No.: B2614833
CAS No.: 1250212-75-9
M. Wt: 144.262
InChI Key: YLYHTRLVFIIUBI-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)(methyl)propylamine ( 1250212-75-9) is a chemical compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . Its structure can be represented by the SMILES notation CCCN(CC(C)(N)C)C . This substance is classified as a hazardous chemical; it carries the GHS Signal Word "Danger" and the Hazard Statement H314, indicating it causes severe skin burns and eye damage . Proper handling precautions are essential. Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The specific physical properties, detailed handling procedures, and applications in chemical synthesis or other research areas are subjects for further investigation.

Properties

IUPAC Name

1-N,2-dimethyl-1-N-propylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHTRLVFIIUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-methylpropyl)(methyl)propylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloropropane with methylamine under basic conditions can yield this compound . Another method involves the reductive amination of ketones or aldehydes with amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One such method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired amine . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methylpropyl)(methyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, imines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Amino-2-methylpropyl)(methyl)propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(methyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Propylamine (Primary Amine)

  • Structure : Linear primary amine (CH₃CH₂CH₂NH₂).
  • Properties : Lower molecular weight (59.11 g/mol), higher volatility, and stronger hydrogen-bonding capacity compared to tertiary amines.
  • Behavior : In crystal structures, propylamine exhibits inefficient inter-chain interactions due to its linearity, leading to less efficient packing compared to branched derivatives .
  • Biological Relevance : Propylamine derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) show enhanced anticancer activity, while bulky groups reduce potency .

3-(Dimethylamino)propylamine (Secondary Amine)

  • Structure : CH₃(CH₂)₂N(CH₃)₂.
  • Properties: Secondary amine with a dimethylamino group. Higher basicity than primary amines but lower steric hindrance than tertiary amines.
  • Activity: In anticancer studies, substituent position and size significantly impact efficacy. For example, 3-(dimethylamino)propylamine derivatives exhibit moderate activity, whereas tertiary amines like (2-Amino-2-methylpropyl)(methyl)propylamine may show altered receptor binding due to steric effects .

Desipramine Analogues (Tricyclic Antidepressants)

  • Structure : Propylamine side chain attached to a bicyclic or tricyclic aromatic system.
  • Receptor Interaction : The propylamine chain's orientation relative to aromatic rings is critical for binding to adrenergic receptors. Methyl groups on the bicyclic nucleus enhance binding affinity through ancillary interactions .

Nitroimidazole Derivatives with Propylamine Linkers

  • Structure : Propylamine-linked nitroimidazoles (e.g., Bis-pTFN-1, CF3PM).
  • Function : These compounds exhibit hypoxia-selective cytotoxicity in cancer cells, with solubility and uptake influenced by substituents on the propylamine chain .
  • Contrast: The absence of nitroimidazole or fluorinated groups in this compound limits direct comparison, but its tertiary amine structure may enhance lipophilicity, affecting membrane permeability.

Structure-Activity Relationships (SAR) and Key Findings

  • Branching vs. Linearity : Branched amines like the target compound typically exhibit lower volatility and altered solubility compared to linear analogues (e.g., propylamine) .
  • Substituent Effects :
    • Electron-Withdrawing Groups : Enhance biological activity in anticancer compounds (e.g., trifluoromethyl in propylamine linkers) .
    • Steric Hindrance : Bulky groups (e.g., bromo, naphthyl) reduce activity, while methyl groups balance steric and electronic effects .
  • Amine Classification: Primary Amines: Strong hydrogen-bond donors, higher reactivity in nucleophilic reactions.

Biological Activity

(2-Amino-2-methylpropyl)(methyl)propylamine, with the molecular formula C₈H₂₀N₂, is an organic compound that has garnered interest for its potential biological activities. This compound is a secondary amine characterized by two amino groups and a branched structure, which influences its reactivity and interactions within biological systems. This article details the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure:

  • Molecular Formula: C₈H₂₀N₂
  • Functional Groups: Two amino groups and one methyl group attached to a propyl chain.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can function as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. This interaction can influence several biological processes, including:

  • Enzyme activity modulation
  • Signal transduction pathways
  • Potential therapeutic effects in medicinal chemistry.

Biological Applications

  • Buffering Agent:
    • The compound is utilized as a buffering agent in biological systems to maintain pH levels, which is crucial for various biochemical reactions.
  • Gas Absorption:
    • It has shown effectiveness in gas absorption processes, particularly in capturing carbon dioxide, making it relevant for environmental applications.
  • Pharmaceutical Precursor:
    • Ongoing research is exploring its potential as a precursor for pharmaceutical compounds due to its structural properties and reactivity.

Case Studies

  • A study investigated the interactions of this compound with enzyme systems, revealing that it could enhance or inhibit enzymatic activities depending on concentration and conditions. This indicates its potential utility in drug design and development.
  • Another case study highlighted its role in metabolic pathways where it was found to influence the synthesis of secondary metabolites, suggesting implications for pharmacology and toxicology .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Methylpropan-1-amineC₄H₁₁NSimpler structure with one less carbon atom
Tert-butylamineC₄H₁₁NContains a tert-butyl group affecting sterics
1-Amino-1,1-dimethylethaneC₅H₁₃NFeatures additional methyl groups enhancing steric bulk
2-AminoisobutaneC₄H₉NSimilar branching but different nitrogen attachment

The uniqueness of this compound lies in its dual amino groups and branched structure, which may enhance its reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Amino-2-methylpropyl)(methyl)propylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of precursor amines. For example, reacting 2-amino-2-methylpropanol with methyl propylamine in ethanol using sodium borohydride as a reducing agent. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (40–60°C to avoid side reactions), and stoichiometric ratios (1:1.2 amine to aldehyde). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and NMR ([1H, 13C]) confirms intermediate and final product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR (400 MHz, CDCl3) identifies amine protons (δ 1.2–1.5 ppm for methyl groups, δ 2.6–3.0 ppm for N–CH2). 13C NMR confirms branching (quaternary carbon at δ 45–50 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C8H20N2: 144.1626; observed: 144.1628) validates molecular weight.
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1100–1250 cm⁻¹ (C–N stretch) confirm amine functionality.
    Cross-referencing with PubChem data (IUPAC name, InChIKey) ensures structural accuracy .

Q. How does the compound’s amine functionality influence its solubility and stability under varying pH conditions?

  • Methodological Answer : The primary and secondary amines impart basicity (pKa ~10–11), making the compound soluble in acidic aqueous solutions (pH < 4) via protonation. Stability tests in buffers (pH 2–12, 25°C) show degradation at pH > 10 due to deprotonation and oxidation. Use inert atmospheres (N2/Ar) during storage and add antioxidants (e.g., BHT) to prolong shelf life .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to assess dynamic effects: cooling to −40°C in CD2Cl2 slows rotation, resolving split peaks. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts optimized geometries and coupling constants (J values), which are compared to experimental data. For crystal structures, single-crystal XRD resolves tautomeric or stereochemical ambiguities .

Q. What intermolecular interactions dominate the compound’s crystallization, and how do they affect its physicochemical properties?

  • Methodological Answer : PIXEL calculations on analogous amines (e.g., propylamine) reveal competing interactions: hydrogen bonding (N–H···N, ~20 kJ/mol) and dispersion forces (methyl-methyl, ~15 kJ/mol). For this compound, branched chains reduce packing efficiency, leading to lower melting points (predicted <50°C). Hydrogen bonding directs lamellar crystal growth, while dispersion forces dominate in non-polar solvents. Thermal analysis (DSC) and Hirshfeld surface analysis quantify these interactions .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses (e.g., as a ligand or intermediate)?

  • Methodological Answer :

  • Ligand Design : Chelation studies (UV-Vis titration) with transition metals (Cu2+, Ni2+) show a 1:1 binding ratio (log K ~4.5). Steric hindrance from methyl groups limits coordination to smaller ions.
  • Catalysis : In asymmetric synthesis (e.g., organocatalytic Michael addition), the amine’s chirality induces enantioselectivity (up to 80% ee) when paired with carboxylic acids (e.g., benzoic acid). Reaction optimization involves solvent screening (CH2Cl2 > THF) and amine/acid molar ratios (1:1 to 1:2) .

Q. How does this compound participate in metabolic pathways, and what analytical methods track its fate in biological systems?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) identify metabolites via LC-MS/MS. The compound undergoes N-demethylation (CYP3A4-mediated) to form 2-amino-2-methylpropylpropylamine. Stable isotope labeling (13C at the methyl group) coupled with metabolic flux analysis quantifies incorporation into pathways like polyamine biosynthesis. Data analysis uses tandemers algorithms to model isotopomer distributions in high-carbon metabolites (e.g., S-adenosylmethionine) .

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